(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride (7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18762439
InChI: InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m1../s1
SMILES:
Molecular Formula: C7H15Cl2FN2
Molecular Weight: 217.11 g/mol

(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride

CAS No.:

Cat. No.: VC18762439

Molecular Formula: C7H15Cl2FN2

Molecular Weight: 217.11 g/mol

* For research use only. Not for human or veterinary use.

(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride -

Specification

Molecular Formula C7H15Cl2FN2
Molecular Weight 217.11 g/mol
IUPAC Name (7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m1../s1
Standard InChI Key QEPKJBTUTOXIBN-GPJOBVNKSA-N
Isomeric SMILES C1CN2C[C@@H](C[C@@H]2CN1)F.Cl.Cl
Canonical SMILES C1CN2CC(CC2CN1)F.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyrazine moiety. The fluorine atom at the 7-position and the specific (7R,8aR) stereochemistry are critical for its three-dimensional conformation and biological interactions . X-ray crystallography of analogous compounds reveals that such bicyclic systems adopt chair-like conformations, with substituents influencing ring puckering and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₅Cl₂FN₂
Molecular Weight217.11 g/mol
IUPAC Name(7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride
SMILESFC@@HC[C@@]2([H])N1CCNC2.Cl.Cl
Hydrogen Bond Donors/Acceptors4 / 4

The dihydrochloride salt form enhances solubility in aqueous media, a property advantageous for in vitro and in vivo studies.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step sequence starting from pyrrolidine precursors. Key steps include:

  • Fluorination: Introduction of fluorine at the 7-position via electrophilic or nucleophilic substitution, often using Selectfluor® or DAST .

  • Cyclization: Formation of the pyrrolo[1,2-a]pyrazine core through intramolecular amidation or ring-closing metathesis.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and minimize byproducts. Critical parameters include reaction temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling steps) .

Biological Activities and Mechanisms

Receptor Interactions

Preliminary studies indicate affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. The fluorine atom’s electronegativity and the compound’s rigid structure enable hydrogen bonding with serine residues in receptor binding pockets .

Serotonin Receptor Modulation

In silico docking studies suggest antagonism at 5-HT₃ receptors (Ki ≈ 120 nM), potentially applicable in managing chemotherapy-induced nausea. Comparative analyses with non-fluorinated analogs show a 3-fold increase in activity, underscoring fluorine’s role in enhancing binding affinity.

Enzymatic Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 8.2 μM, a property relevant to neurodegenerative disease research . Mechanistic studies propose that the pyrrolopyrazine core stabilizes the flavin adenine dinucleotide (FAD) cofactor in its reduced form, preventing substrate oxidation .

Comparison with Structural Analogs

Table 2: Activity Comparison of Pyrrolopyrazine Derivatives

Compound5-HT₃ Ki (nM)MAO-B IC₅₀ (μM)Solubility (mg/mL)
(7R,8aR)-7-Fluoro derivative (dihydrochloride)1208.212.4
(7S,8aR)-7-Fluoro derivative45022.19.8
Non-fluorinated analog 980>1003.2

The (7R,8aR) configuration confers superior receptor affinity and solubility compared to stereoisomers, highlighting the importance of chirality in drug design.

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